molecular formula C12H11Cl2N3O2 B7766129 5-amino-N-(3,5-dichlorophenyl)-3-ethyl-1,2-oxazole-4-carboxamide

5-amino-N-(3,5-dichlorophenyl)-3-ethyl-1,2-oxazole-4-carboxamide

Cat. No.: B7766129
M. Wt: 300.14 g/mol
InChI Key: OPGQBONMWDHYJV-UHFFFAOYSA-N
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Description

5-amino-N-(3,5-dichlorophenyl)-3-ethyl-1,2-oxazole-4-carboxamide is a chemical compound with a complex structure that includes an isoxazole ring, an amino group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(3,5-dichlorophenyl)-3-ethyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction.

    Attachment of the Dichlorophenyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the dichlorophenyl group to the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(3,5-dichlorophenyl)-3-ethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, phenyl derivatives, and various substituted isoxazole compounds.

Scientific Research Applications

5-amino-N-(3,5-dichlorophenyl)-3-ethyl-1,2-oxazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Biology: The compound is used in biological assays to study its effects on cellular processes and enzyme activities.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 5-amino-N-(3,5-dichlorophenyl)-3-ethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-N-(3,5-dichlorophenyl)-2-methoxybenzene-1-sulfonamide
  • 5-Amino-N-(3,5-dichlorophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2,4(8),5,9-tetraene-6-carboxamide

Uniqueness

5-amino-N-(3,5-dichlorophenyl)-3-ethyl-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups and its isoxazole ring structure

Properties

IUPAC Name

5-amino-N-(3,5-dichlorophenyl)-3-ethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O2/c1-2-9-10(11(15)19-17-9)12(18)16-8-4-6(13)3-7(14)5-8/h3-5H,2,15H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGQBONMWDHYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=CC(=CC(=C2)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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